Product packaging for Epilyt(Cat. No.:CAS No. 132338-73-9)

Epilyt

Cat. No.: B1178635
CAS No.: 132338-73-9
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Epilyt is a topical emollient lotion formulated for dermatological research, specifically for investigating skin barrier function and treating conditions like dry skin (xerosis) and ichthyosis . Its research value lies in its synergistic combination of humectant active ingredients, primarily propylene glycol and glycerin, which work to rehydrate the stratum corneum by drawing moisture into the outer layer of the skin . As a complex emollient, this compound's mechanism of action involves multiple pathways: humectants like glycerin enhance the skin's water-binding capacity, while propylene glycol acts as a penetration enhancer and contributes to moisture retention . This combination helps to repair the skin barrier, increase water content, and reduce transepidermal water loss (TEWL), making it a valuable tool for studying epidermal barrier dysfunction and the efficacy of moisturizing treatments . Researchers utilize this compound in models of radiation-induced skin burns, irritant contact dermatitis, and other keratinization disorders to assess skin hydration, texture improvement, and inflammatory response modulation . This product is designated For Research Use Only. It is strictly for non-human research in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

132338-73-9

Molecular Formula

C8H17BrZn

Synonyms

Epilyt

Origin of Product

United States

Structural Characterization and Biotransformation Pathways of Epi Lyt

Comprehensive Structural Elucidation of Epi-Lyt (benzenebutanoic acid, 1', 1'' –(1,2,3-propanetriyl) ester)

The structure of Epi-Lyt is based on a glycerol (B35011) backbone to which three phenylbutyrate moieties are attached via ester linkages. sdrugs.combiomol.comama-assn.org This arrangement defines it as a triglyceride.

Molecular Formula and Weight Analysis (C33H38O6, 530.67 g/mol )

Epi-Lyt possesses the molecular formula C33H38O6. sdrugs.combiomol.comama-assn.orgmedchemexpress.comartis-standards.com Its molecular weight is approximately 530.67 g/mol . sdrugs.combiomol.comama-assn.orgmedchemexpress.comartis-standards.com

PropertyValue
Molecular FormulaC33H38O6
Molecular Weight530.67 g/mol

Triglyceride Architecture and Ester Linkages to Phenylbutyrate Moieties

The core structure of Epi-Lyt is a triglyceride, derived from glycerol and three molecules of phenylbutyric acid (benzenebutanoic acid). sdrugs.combiomol.comama-assn.org The linkage between the glycerol backbone and each phenylbutyrate moiety is an ester bond, formed between the hydroxyl groups of glycerol and the carboxyl groups of the phenylbutyric acid molecules. sdrugs.combiomol.comama-assn.org The formal name, benzenebutanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester, precisely indicates that the three ester linkages are located at the 1, 2, and 3 positions of the propanetriyl (glycerol) unit, with benzenebutanoic acid (phenylbutyric acid) as the attached acyl group. sdrugs.combiomol.comama-assn.org

Enzymatic Hydrolysis and Primary Metabolite Formation in Biological Systems

The biological activity of Epi-Lyt is contingent upon its breakdown through enzymatic hydrolysis, leading to the formation of key metabolites. sdrugs.com

Investigation of Lipase-Mediated Bioconversion Kinetics (e.g., pancreatic triglyceride lipase (B570770), carboxyl ester lipase, pancreatic lipase–related protein 2)

Enzymatic hydrolysis is the primary mechanism for the bioconversion of Epi-Lyt in biological systems, particularly in the gastrointestinal tract. sdrugs.com Lipases, a class of enzymes that hydrolyze ester bonds in lipids, are centrally involved in this process. sdrugs.commdpi.comesterbiotech.com In vitro studies evaluating the activity of specific lipases on Epi-Lyt (glycerol phenylbutyrate) have demonstrated varying efficiencies. The specific activity was found to be highest for pancreatic triglyceride lipase, followed by carboxyl ester lipase, and then pancreatic lipase–related protein 2. sdrugs.com This hierarchy of activity underscores the significant role of pancreatic lipases in the initial breakdown of Epi-Lyt, particularly after oral administration. sdrugs.com These enzymes facilitate the cleavage of the ester bonds, releasing phenylbutyrate. sdrugs.com Adequate pancreatic exocrine function is considered necessary for the efficient intestinal hydrolysis of Epi-Lyt and subsequent absorption of phenylbutyrate. sdrugs.com

LipaseRelative In Vitro Activity
Pancreatic triglyceride lipaseHighest
Carboxyl ester lipaseIntermediate
Pancreatic lipase–related protein 2Lowest

Role of Plasma Esterases in Pre-Systemic and Systemic Hydrolysis

Beyond the action of pancreatic lipases in the intestine, plasma esterases also contribute to the hydrolysis of Epi-Lyt. sdrugs.comnih.govresearchgate.net In vitro studies using human plasma have shown that Epi-Lyt undergoes hydrolysis mediated by these esterases. sdrugs.com While intestinal hydrolysis is the major route for the release of phenylbutyrate, hydrolysis by plasma esterases can occur both before the compound enters the systemic circulation (pre-systemic) and within the bloodstream (systemic). sdrugs.comnih.gov However, intact Epi-Lyt has not been detected in the plasma of patients in some studies, suggesting rapid and extensive hydrolysis. sdrugs.com In vitro investigations where Epi-Lyt was completely hydrolyzed did not yield equimolar amounts of phenylbutyrate, indicating the potential transient formation of intermediate mono- or bis-ester metabolites. sdrugs.com The formation of these intermediates has not been confirmed in humans. sdrugs.com

Generation of Phenylbutyric Acid (PBA) and Phenylacetic Acid (PAA) as Active Metabolites

The enzymatic hydrolysis of Epi-Lyt primarily yields phenylbutyric acid (PBA). sdrugs.com PBA is subsequently metabolized through a process of beta-oxidation, primarily in the liver and kidneys, to form phenylacetic acid (PAA). sdrugs.comnih.gov PAA is recognized as the principal active metabolite of Epi-Lyt. sdrugs.com PAA is then conjugated with glutamine through the action of the enzyme phenylacetyl-CoA: L-glutamine-N-acetyltransferase, resulting in the formation of phenylacetylglutamine (B1677654) (PAGN). sdrugs.com PAGN is a water-soluble conjugate that is readily excreted from the body via the kidneys in urine. sdrugs.com This metabolic pathway effectively facilitates the removal of nitrogenous waste from the body. sdrugs.com

The biotransformation pathway can be summarized as the initial hydrolytic cleavage of Epi-Lyt to release PBA, followed by the metabolic conversion of PBA to PAA, and finally the detoxification and elimination of PAA through conjugation with glutamine to form PAGN. sdrugs.com

MetaboliteOrigin/FormationSubsequent Fate/Activity
Phenylbutyric Acid (PBA)Hydrolysis of Epi-LytUndergoes beta-oxidation to form Phenylacetic Acid (PAA)
Phenylacetic Acid (PAA)Beta-oxidation of Phenylbutyric Acid (PBA)Conjugated with glutamine to form Phenylacetylglutamine (PAGN); considered the active moiety
Phenylacetylglutamine (PAGN)Conjugation of Phenylacetic Acid (PAA) with glutamineExcreted in urine

Studies have demonstrated a dose-dependent increase in the systemic exposure to PBA, PAA, and PAGN following the administration of Epi-Lyt in both healthy individuals and patient populations. sdrugs.com

Molecular and Cellular Mechanisms of Nitrogen Homeostasis Modulation

Biochemical Pathway of Phenylacetic Acid (PAA) Conjugation with Glutamine

The primary mechanism by which phenylacetate (B1230308) (PAA) facilitates nitrogen removal involves its conjugation with glutamine. This biochemical pathway occurs predominantly in the liver and kidneys. The process begins with the activation of phenylacetate to phenylacetyl-CoA. This step requires the involvement of Coenzyme A and the hydrolysis of ATP to AMP and pyrophosphate (PPi) wikipedia.org. The reaction is catalyzed by enzymes such as acyl-CoA synthetase medium-chain family member 1 (BUCS1) and xenobiotic/medium-chain fatty acid:CoA ligase wikipedia.org.

Following the formation of phenylacetyl-CoA, this activated intermediate is conjugated with L-glutamine. This reaction is catalyzed by the enzyme phenylacetyltransferase, also known as glutamine N-acetyl transferase, which has been isolated from human liver mitochondria fishersci.co.uklipidmaps.org. The conjugation of phenylacetyl-CoA and L-glutamine yields phenylacetylglutamine (B1677654) (PAGN) and releases Coenzyme A fishersci.co.uklipidmaps.org. This enzymatic process effectively sequesters a molecule of glutamine, which contains two nitrogen atoms, into a form that can be readily excreted.

The biochemical pathway can be summarized in two main steps:

Phenylacetate + Coenzyme A + ATP → Phenylacetyl-CoA + AMP + Pyrophosphate wikipedia.org

Phenylacetyl-CoA + Glutamine → Phenylacetylglutamine + Coenzyme A wikipedia.orgfishersci.co.uklipidmaps.org

This conjugation pathway is particularly significant in humans compared to some other mammals, as phenylacetylglutamine is a major urinary metabolite in humans but not in species like rats, dogs, or monkeys fishersci.co.uklipidmaps.org.

Formation and Renal Excretion Mechanism of Phenylacetylglutamine (PAGN) Conjugate

Phenylacetylglutamine (PAGN) is the stable end-product of the conjugation of phenylacetate with glutamine fishersci.co.uklipidmaps.org. This conjugation primarily takes place in the liver and kidneys fishersci.se. Once formed, PAGN is efficiently cleared from the body through renal excretion fishersci.se.

The excretion of PAGN by the kidneys serves as a crucial route for the removal of waste nitrogen fishersci.se. Studies have indicated that the formation of PAGN from PAA and glutamine is considered an irreversible reaction, facilitating its subsequent elimination. Renal excretion of PAGN occurs via glomerular filtration and tubular secretion fishersci.se. This efficient renal clearance mechanism ensures the removal of the nitrogen-rich conjugate from the bloodstream.

The amount of phenylacetylglutamine excreted in the urine is directly correlated with the administered dose of phenylacetate or its prodrugs like phenylbutyrate. This correlation highlights the importance of PAGN excretion as a measure of the effectiveness of this alternative nitrogen disposal pathway. For instance, studies have shown a strong correlation between 24-hour urinary phenylacetylglutamine excretion and the total daily dose of administered phenylbutyrate.

CompoundExcretion RoutePrimary Location of Formation
PhenylacetylglutamineRenal (Urine)Liver, Kidney

Contributions to Alternative Nitrogen Disposal Pathways in Hyperammonemia Models

In conditions of hyperammonemia, particularly those arising from urea (B33335) cycle disorders, the body's capacity to convert ammonia (B1221849) to urea is compromised fishersci.co.uk. In such scenarios, the phenylacetate-glutamine conjugation pathway provides a vital alternative route for the detoxification and excretion of excess nitrogen fishersci.se.

Therapeutic strategies involving the administration of phenylacetate or phenylbutyrate leverage this pathway to enhance nitrogen excretion. In patients with urea cycle disorders, this alternative pathway therapy is a cornerstone of management, preventing the accumulation of toxic nitrogenous compounds. The increased urinary excretion of phenylacetylglutamine serves as a direct indicator of the activation and effectiveness of this alternative nitrogen disposal route.

Impact on Intracellular and Extracellular Glutamine Pools in Research Models

The process of phenylacetate conjugation with glutamine directly impacts the body's glutamine pools. As glutamine is consumed in the formation of phenylacetylglutamine, treatment with phenylacetate or its prodrugs can lead to a decrease in both intracellular and extracellular glutamine concentrations.

Studies in both patients with urea cycle disorders and healthy individuals have demonstrated a reduction in plasma glutamine levels following the administration of phenylbutyrate. This depletion of glutamine is a direct consequence of its utilization in the conjugation reaction to form PAGN.

Research models have explored the implications of this glutamine depletion. For instance, in the context of liver cancer, phenylacetate/phenylbutyrate treatment has been shown to induce hepatic glutamine depletion, highlighting a potential therapeutic angle targeting glutamine-addicted cancer cells. While the primary effect in hyperammonemia is the removal of nitrogen, the modulation of glutamine pools can have broader metabolic consequences.

Modulation of Metabolic Fluxes Associated with Ammonia Detoxification

The introduction of the phenylacetate-glutamine conjugation pathway significantly modulates the metabolic fluxes associated with ammonia detoxification. In individuals with a functional urea cycle, the majority of ammonia nitrogen is directed towards urea synthesis in the liver. However, when this pathway is compromised, the phenylacetate pathway diverts nitrogen away from the impaired urea cycle fishersci.se.

This diversion reduces the metabolic load on the deficient urea cycle enzymes, thereby mitigating the accumulation of ammonia and its toxic effects fishersci.se. The increased flux through the phenylacetate-glutamine pathway leads to a corresponding increase in the production and excretion of phenylacetylglutamine.

Metabolic PathwayPrimary Role in Nitrogen HomeostasisModulation by Phenylacetate/Metabolites
Urea CyclePrimary ammonia detoxificationReduced nitrogen flux
Phenylacetate-Glutamine ConjugationAlternative nitrogen disposalIncreased nitrogen flux, PAGN formation
Glutamine MetabolismAmmonia transport, various synthesesGlutamine consumption/depletion

Preclinical Pharmacokinetic and Metabolic Disposition Studies

Preclinical Absorption Characteristics and Systemic Exposure Profiles of Epi-Lyt and its Metabolites (PBA, PAA, PAGN)

Epi-Lyt functions as a prodrug of PBA. Following oral administration, pancreatic lipases within the gastrointestinal tract facilitate the hydrolysis of Epi-Lyt, leading to the release of PBA. wikipedia.org The liberated PBA subsequently undergoes beta-oxidation to form PAA. wikipedia.org PAA is then conjugated with glutamine in the liver and kidneys, resulting in the formation of PAGN. wikipedia.org

Studies in healthy, fasting adult subjects who received a single oral dose of Epi-Lyt demonstrated that peak plasma concentrations of PBA, PAA, and PAGN were achieved at approximately 2 hours, 4 hours, and 4 hours post-dose, respectively. wikipedia.org Measurable plasma concentrations of PBA were detectable in a significant majority of participants as early as 0.25 hours after a single dose. wikipedia.org

In pediatric patients aged 2 months to less than 2 years, the median concentrations of PBA, PAA, and PAGN in plasma were observed to be similar to or lower than those reported in older pediatric patients. These findings suggest that even very young patients possess sufficient lipase (B570770) activity to effectively hydrolyze Epi-Lyt to PBA.

In Vitro Assessment of Cytochrome P450 Enzyme Interactions and Inhibition Potential (e.g., CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP2D6, CYP3A4/5)

In vitro evaluations have explored the potential for interactions between PBA, PAA, and various cytochrome P450 (CYP) enzymes. These studies are important for predicting potential drug-drug interactions.

In vitro studies indicated that neither PBA nor PAA induced CYP1A2 activity, suggesting a low likelihood of in vivo drug interactions mediated by CYP1A2 induction. wikipedia.org However, in vitro assessments revealed that PBA, at a concentration of 800 micrograms/mL, resulted in greater than 60% reversible inhibition of CYP2C9, CYP2D6, and CYP3A4/5 (specifically, testosterone (B1683101) 6β-hydroxylase activity). wikipedia.org Based on these in vitro findings, the possibility of drug interactions occurring in vivo with substrates of CYP2D6 could not be excluded. wikipedia.org

Furthermore, in vitro studies showed that PAA, at a concentration of 2.8 mg/mL, inhibited CYP1A2, CYP2C8, CYP2C19, and CYP2D6. wikipedia.org The clinical significance of these in vitro observations regarding PAA's inhibitory effects is currently not established. wikipedia.org

Epi-Lyt (Glycerol) has been identified as a weak inducer of CYP3A4 in humans. wikipedia.org The concomitant administration of Epi-Lyt may lead to a decrease in the systemic exposure of drugs that are substrates for CYP3A4. wikipedia.org

Despite the in vitro findings, concomitant administration of Epi-Lyt did not significantly impact the pharmacokinetics of celecoxib, a known substrate of CYP2C9. wikipedia.org

Characterization of Metabolic Fate in Hepatic and Extra-hepatic Tissues in Animal Models

The metabolic transformation of Epi-Lyt primarily involves its conversion to PBA, followed by further metabolism to PAA and PAGN. PBA undergoes beta-oxidation to yield PAA. wikipedia.org PAA is subsequently conjugated with glutamine in both the liver and kidneys to form PAGN. wikipedia.org This conjugation reaction is catalyzed by the enzyme phenylacetyl-CoA: L-glutamine-N-acetyltransferase. wikipedia.org

Evidence suggesting the saturation of the conjugation pathway of PAA with glutamine to form PAGN has been observed. This is indicated by an increase in the ratio of plasma PAA to PAGN concentrations with escalating doses of Epi-Lyt and with increasing severity of hepatic impairment. wikipedia.org

In vitro studies investigating the hydrolysis of Epi-Lyt demonstrated that pancreatic lipases, including pancreatic triglyceride lipase, carboxyl ester lipase, and pancreatic lipase–related protein 2, are involved in its breakdown. wikipedia.org Additionally, Epi-Lyt was shown to be hydrolyzed by esterases present in human plasma in vitro. wikipedia.org In these in vitro hydrolysis experiments, the complete disappearance of Epi-Lyt did not result in the molar equivalent production of PBA, suggesting the potential formation of mono- or bis-ester metabolites. wikipedia.org However, the formation of these mono- or bis-esters has not been investigated in humans. wikipedia.org

While animal models have been utilized in preclinical development, detailed characterization of the metabolic fate of Epi-Lyt and its metabolites specifically within hepatic and extra-hepatic tissues across various animal species was not extensively detailed in the provided information beyond the primary metabolic pathways occurring in the liver and kidneys.

Preclinical Excretion Kinetics of Epi-Lyt Metabolites via Renal and Biliary Routes

Phenylacetylglutamine (B1677654) (PAGN), the primary metabolite formed from the conjugation of PAA and glutamine, is predominantly eliminated from the body via the renal route, being excreted in the urine. wikipedia.org

At steady state, the mean percentage of administered PBA that was excreted in the urine as PAGN was approximately 69% in adult patients and 66% in pediatric patients with urea (B33335) cycle disorders. wikipedia.org PAA and PBA were found to be minor components in the urine, with each accounting for less than 1% of the administered PBA dose. wikipedia.org

The renal excretion of both PAGN and PAA may be inhibited by probenecid. wikipedia.org

Studies in patients with hepatic impairment have shown alterations in the proportion of PBA excreted as PAGN in the urine when compared to healthy volunteers, further supporting the role of hepatic function in the metabolic fate and excretion of Epi-Lyt metabolites. wikipedia.org

Preclinical Efficacy and Pharmacodynamic Investigations in Disease Models

Application in In Vitro Cell Culture Models for Ammonia (B1221849) Reduction Studies

Information specifically detailing the application of Epilyt in in vitro cell culture models for ammonia reduction studies was not extensively available in the consulted sources. Preclinical investigations often begin with in vitro studies to assess a compound's direct effects on cellular processes related to the disease. For nitrogen-binding agents, this could involve evaluating their ability to promote the incorporation of ammonia or ammonia-derived nitrogen into excretable products within cultured cells, such as hepatocytes or other relevant cell lines. Such studies can provide initial insights into the cellular mechanism of nitrogen scavenging.

Evaluation in Established Animal Models of Urea (B33335) Cycle Disorders and Hyperammonemia

This compound has been evaluated in the context of urea cycle disorders (UCDs), which are inherited deficiencies of enzymes or transporters necessary for the synthesis of urea from ammonia. guidetopharmacology.org These deficiencies result in the accumulation of toxic levels of ammonia. guidetopharmacology.org Animal models of UCDs and hyperammonemia are crucial for understanding the pathophysiology of these conditions and evaluating potential therapeutic interventions. Mouse models for each of the urea cycle disorders exist and often closely resemble the clinical and biochemical phenotypes seen in human patients, making them highly useful for research into novel pharmacological and dietary treatments. citeab.com

This compound functions as a nitrogen-binding agent indicated for the chronic management of patients with UCDs who cannot be managed by dietary protein restriction and/or amino acid supplementation alone. guidetopharmacology.org While the provided information primarily discusses clinical use and comparison, the indication for UCDs implies underlying preclinical work in relevant animal models to establish efficacy in reducing ammonia burden and improving outcomes in a living system mimicking the human disease state.

Assessment of Nitrogen Scavenging Efficacy in Preclinical in vivo Studies (e.g., ammonia normalization)

The nitrogen-scavenging efficacy of this compound in in vivo preclinical studies is intrinsically linked to its mechanism of action. This compound is a triglyceride containing three molecules of phenylbutyrate (PBA). guidetopharmacology.org Phenylacetate (B1230308) (PAA), the major metabolite of PBA, is the active moiety responsible for nitrogen removal. guidetopharmacology.org PAA conjugates with glutamine, a molecule containing two nitrogen atoms, via acetylation in the liver and kidneys to form phenylacetylglutamine (B1677654) (PAGN). guidetopharmacology.org PAGN is then excreted by the kidneys, thereby facilitating the removal of excess nitrogen from the body. guidetopharmacology.org

While specific detailed data from preclinical in vivo studies demonstrating ammonia normalization with this compound was not prominently featured in the provided snippets, its indication for the management of UCDs, a condition characterized by hyperammonemia, is predicated on its ability to effectively scavenge nitrogen and reduce ammonia levels in vivo. Clinical studies comparing Epi-Lyt (Glycerol) to sodium phenylbutyrate in UCD patients showed comparable 24-hour area under the plasma concentration-time curve (AUC) of ammonia concentration, indicating its efficacy in systemic ammonia control. guidetopharmacology.org This clinical observation supports the nitrogen-scavenging principle likely demonstrated in preceding preclinical in vivo evaluations.

Comparative Pharmacodynamic Studies with Existing Nitrogen-Binding Agents in Preclinical Settings

Comparative pharmacodynamic studies are essential to understand how a new therapeutic agent performs relative to existing treatments. For this compound, a relevant comparison is with other nitrogen-binding agents used in the management of UCDs, such as sodium phenylbutyrate. The provided information mentions a clinical study where Epi-Lyt (Glycerol) was non-inferior to sodium phenylbutyrate with respect to the 24-hour AUC for ammonia in patients with UCDs. guidetopharmacology.org

While this comparative data is from a clinical setting, it provides insight into the relative pharmacodynamic effects on ammonia control between this compound and a standard nitrogen-binding therapy. Detailed preclinical comparative pharmacodynamic studies, which might involve assessing dose-response relationships, duration of action, and impact on various metabolic parameters in animal models compared to existing agents, were not explicitly described in the provided search results. Such studies would typically evaluate factors like the efficiency of nitrogen excretion, the profile of circulating amino acids, and the prevention of hyperammonemic episodes in animal models treated with different nitrogen-binding agents.

Advanced Analytical Methodologies for Research and Characterization

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Epi-Lyt and Metabolite Quantification

The development of a robust High-Performance Liquid Chromatography (HPLC) method is a primary step for the quantification of Epilyt and its metabolites in various matrices. The goal is to create a method that is selective, sensitive, and efficient.

The process typically begins with the selection of a suitable chromatographic mode, with reverse-phase HPLC (RP-HPLC) being the most common choice for small molecules due to its versatility. news-medical.net Method development involves a systematic optimization of several key parameters to achieve the desired separation of the parent compound from its metabolites and any endogenous matrix components. youtube.com

Key Developmental Parameters:

Column Selection: A C18 column is often the starting point, providing good retention for a wide range of molecules. youtube.comrjptonline.org Column dimensions and particle size are chosen to balance resolution, analysis time, and backpressure.

Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is optimized for selectivity and retention time. rjptonline.orgnih.gov The pH of the aqueous phase can be adjusted to control the ionization state of the analyte, which significantly impacts retention and peak shape. youtube.com

Elution Mode: Either an isocratic (constant mobile phase composition) or gradient (composition changes over time) elution can be used. rjptonline.orgnih.gov Gradient elution is often necessary for complex samples containing analytes with a wide range of polarities, such as a parent drug and its various metabolites. rjptonline.org

Detection: A Diode Array Detector (DAD) or UV-Vis detector is commonly employed, set to a wavelength where this compound exhibits maximum absorbance to ensure high sensitivity. rjptonline.org

Once developed, the method is validated according to guidelines from the International Council for Harmonisation (ICH). rjptonline.orgnih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column ACE C18 (250x4.6mm, 5µm)
Mobile Phase A Phosphate buffer with triethanolamine, pH 7.0
Mobile Phase B Methanol
Elution Gradient Mode
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm
Column Temperature Ambient

Application of Mass Spectrometry (MS) for Metabolite Identification and Quantitative Profiling

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for identifying metabolites and conducting quantitative profiling. mass-analytica.com Its high sensitivity and selectivity allow for the detection of low-level metabolites in complex biological matrices. nih.govijpras.com

The process of metabolite identification involves comparing samples from in-vitro or in-vivo studies with control samples to pinpoint potential metabolites. mass-analytica.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.comresearchgate.net Tandem mass spectrometry (MS/MS or MSn) is then used to fragment the metabolite ions, providing structural information based on the resulting fragmentation patterns. ijpras.comnih.gov

Common data acquisition and processing techniques include:

Full Scan Mode: Acquires mass spectra over a defined range to detect all ionizable components. ijpras.com

Multiple Reaction Monitoring (MRM): A highly sensitive and selective technique used for quantification, where specific precursor-to-product ion transitions are monitored for the target analyte and its metabolites. ijpras.com

Data Mining Strategies: Software-based approaches like mass defect filtering (MDF), product ion filtering (PIF), and neutral loss filtering (NLF) are used to sift through complex data and identify potential metabolites that might otherwise be missed. researchgate.net

Table 2: Common Biotransformations Screened for this compound Metabolites via Mass Spectrometry

BiotransformationMass Shift (Da)Potential Reaction
Oxidation/Hydroxylation +15.9949Addition of an oxygen atom
Dehydrogenation -2.0156Loss of two hydrogen atoms
N-dealkylation VariableRemoval of an alkyl group from a nitrogen atom
Glucuronidation +176.0321Conjugation with glucuronic acid
Sulfation +79.9568Conjugation with a sulfate (B86663) group

Utilization of Spectroscopic Techniques for Advanced Structural Confirmation and Impurity Profiling

While mass spectrometry is powerful for identifying metabolites, other spectroscopic techniques are crucial for the unambiguous structural confirmation of the primary compound and the characterization of impurities. eurekaselect.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (including 1D techniques like ¹H and ¹³C NMR, and 2D techniques like COSY and HSQC) is the most definitive method for elucidating the precise molecular structure of a compound in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule. eurekaselect.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy, often using Fourier-transform infrared (FT-IR) techniques, identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. nih.gov It is highly useful for confirming the presence of key structural motifs and for comparing the profile of a synthesized batch against a reference standard.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about electronic transitions within a molecule and is particularly useful for compounds containing chromophores. eurekaselect.com It is often used in conjunction with HPLC for quantification and can also aid in preliminary structural characterization. eurekaselect.com

These techniques are also applied in impurity profiling. Forced degradation studies, where this compound is exposed to stress conditions like acid, base, oxidation, and heat, can generate potential impurities. rjptonline.org These degradation products are then isolated and analyzed using MS and spectroscopic methods to determine their structures.

Table 3: Application of Spectroscopic Techniques for this compound Characterization

TechniqueInformation ProvidedPrimary Application
NMR (¹H, ¹³C, 2D) Carbon-hydrogen framework, atom connectivity, stereochemistryDefinitive structure elucidation
FT-IR Presence of specific functional groups (e.g., C=O, N-H, C-O)Structural confirmation, impurity comparison
UV-Vis Electronic transitions, presence of chromophoresQuantification, preliminary characterization

Bioanalytical Method Validation for Research Applications

For research applications that involve quantifying this compound in biological matrices (e.g., plasma, urine, serum), the analytical method must undergo a thorough validation process to ensure the reliability and reproducibility of the results. slideshare.netrrml.ro This validation is performed in accordance with guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA). rrml.roresearcher.lifegmp-compliance.org

The key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or concomitant medications. slideshare.netgmp-compliance.org

Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. researcher.life

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. researcher.lifegmp-compliance.org These are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ).

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Detection and Quantification Limits: The Lower Limit of Quantification (LLOQ) is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. slideshare.net The Limit of Detection (LOD) is the lowest concentration that can be reliably distinguished from background noise.

Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation

Validation ParameterAcceptance Criterion
Linearity (Correlation Coefficient, r²) ≥ 0.99
Accuracy (Mean Value) Within ±15% of the nominal value (±20% at LLOQ)
Precision (Coefficient of Variation, %CV) ≤ 15% (≤ 20% at LLOQ)
Selectivity No significant interfering peaks at the retention time of the analyte
Analyte Recovery Should be consistent, precise, and reproducible

Chemical Biology and Drug Discovery Research Directions for Epi Lyt

Design and Synthesis of Novel Epi-Lyt Analogs and Prodrugs for Improved Pharmacological Properties

The development of new chemical entities based on the Epi-Lyt scaffold is a primary objective for improving its drug-like properties. The design and synthesis of analogs and prodrugs are established strategies to overcome limitations in pharmacokinetics, such as poor solubility, limited permeability, or rapid metabolism. researchgate.net

Prodrug Strategies: Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body through enzymatic or chemical reactions. researchgate.net This approach is particularly useful for improving the oral bioavailability of molecules with poor membrane permeability. mdpi.com For Epi-Lyt, a carrier-linked prodrug approach could be employed, where a promoiety is attached to the active molecule to enhance properties like lipophilicity. researchgate.net For instance, the Lipophilic Prodrug Charge Masking (LPCM) strategy involves masking hydrophilic charges with groups that are cleaved by esterases after absorption. mdpi.com

Prodrug StrategyObjectiveExample ModificationActivation Mechanism
Carrier-Linked ProdrugEnhance membrane permeability and oral absorption. researchgate.netmdpi.comAttachment of a lipophilic promoiety (e.g., fatty acid). researchgate.netEnzymatic cleavage (e.g., by esterases) in vivo.
Bioprecursor ProdrugOvercome metabolic instability.Design a molecule that is metabolically converted to active Epi-Lyt. researchgate.netMetabolic activation by Phase I or Phase II enzymes.
Targeted ProdrugIncrease selectivity for specific tissues or cells.Linkage to a moiety recognized by a target-specific enzyme (e.g., dipeptide for DPP IV). researchgate.netCleavage by enzymes concentrated at the target site.

The successful implementation of these strategies requires a multidisciplinary approach, combining organic synthesis, medicinal chemistry, and pharmacology to generate and evaluate new Epi-Lyt-related compounds. nih.gov

In-Depth Investigation of Molecular Targets and Off-Target Binding Profiles beyond Primary Mechanism

A comprehensive understanding of a drug's molecular interactions is critical for both efficacy and safety. nih.gov While the primary target of Epi-Lyt may be known, a thorough investigation into its broader binding profile is necessary to fully characterize its mechanism of action and potential for polypharmacology.

Molecular Target Deconvolution: Identifying all molecular targets of Epi-Lyt is fundamental. nih.gov This involves a range of experimental techniques, such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA), to pull down and identify binding partners from cell lysates. Such studies can confirm the primary target and reveal previously unknown interactions that may contribute to the compound's therapeutic effects or cause adverse reactions. nih.gov

Off-Target Profiling: Both beneficial and adverse drug effects can be governed by the interaction of a molecule with multiple, often unrelated, targets. nih.gov Therefore, systematic off-target profiling is a crucial step in preclinical development. This can be achieved through:

In Vitro Screening: Testing Epi-Lyt against large panels of receptors, enzymes, and ion channels to identify unintended interactions.

In Silico Profiling: Using computational models to predict potential off-target interactions based on the chemical structure of Epi-Lyt and known protein-ligand binding data. nih.gov These predictive models are valuable tools for flagging potential liabilities early in the discovery process. nih.gov

An integrated framework that combines metabolomics with structural analysis can also be employed to identify off-targets. By analyzing metabolic perturbations caused by the compound, researchers can hypothesize which pathways are affected and subsequently identify the specific enzymes being inhibited. nih.gov

Application of Computational Chemistry and Machine Learning in Compound Optimization and Target Prediction

Computational approaches are integral to modern drug discovery, accelerating the design-test-optimize cycle and providing insights that are difficult to obtain through experimental methods alone. mdpi.com

Computational Chemistry for Optimization: Computational chemistry tools are used to model and predict the behavior of molecules at an atomic level. youtube.com For Epi-Lyt, these methods can:

Perform Geometry Optimization: Calculate the lowest-energy three-dimensional conformation of Epi-Lyt and its analogs, which is crucial for understanding how they fit into a target's binding site. youtube.comyoutube.com

Model Protein-Ligand Interactions: Use molecular docking and molecular dynamics (MD) simulations to visualize and quantify the binding of Epi-Lyt to its molecular targets, guiding the design of analogs with higher affinity.

Predict ADMET Properties: Estimate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds before they are synthesized, saving time and resources.

Machine Learning in Target Prediction and Profiling: The vast amount of available chemogenomic data has enabled the development of powerful machine learning (ML) models for drug discovery. chemrxiv.org These models can:

Predict Molecular Targets: By training algorithms on large datasets of compounds and their known biological activities, ML models can predict the likely protein targets for a new molecule like Epi-Lyt. chemrxiv.orgchemrxiv.org This is especially valuable for identifying novel or unexpected targets.

Identify Off-Targets: Similar to target prediction, ML can be used for large-scale off-target profiling, complementing in vitro screening efforts. nih.govchemrxiv.org

Predict Treatment Response: In later stages, ML algorithms may help predict which patient populations are most likely to respond to Epi-Lyt based on biomarker data. nih.gov

Computational MethodApplication for Epi-LytPrimary Goal
Molecular DockingPredict binding mode and affinity of Epi-Lyt analogs to its target protein(s).Guide analog design for improved potency.
Molecular Dynamics (MD)Simulate the dynamic behavior of the Epi-Lyt-target complex over time.Assess binding stability and conformational changes.
Machine Learning (ML) ModelsPredict novel biological targets and potential off-targets from the chemical structure. arxiv.orgExpand mechanistic understanding and anticipate side effects. chemrxiv.org
Quantitative Structure-Activity Relationship (QSAR)Develop models that correlate chemical structure with biological activity.Optimize compound series for desired pharmacological properties. nih.gov

Exploration of Combination Therapeutic Strategies with Epi-Lyt in Preclinical Models

Combining therapeutic agents is a cornerstone of treatment for complex diseases, often leading to enhanced efficacy, reduced toxicity, and the ability to overcome drug resistance. nih.gov Exploring combination strategies for Epi-Lyt in preclinical models is a logical step to broaden its therapeutic application.

The rationale for combination therapy is often based on synergistic interactions where the combined effect of two drugs is greater than the sum of their individual effects. For a compound like Epi-Lyt, potential combination partners could include:

Standard-of-Care Chemotherapies: Epi-Lyt might sensitize cancer cells to the cytotoxic effects of traditional chemotherapy agents.

Targeted Therapies: Combining Epi-Lyt with other molecularly targeted agents could inhibit compensatory signaling pathways that lead to resistance.

Immunotherapies: Epigenetic modulators can alter the tumor microenvironment and increase the immunogenicity of cancer cells, potentially enhancing the efficacy of immune checkpoint inhibitors. nih.govoxfordglobal.com

Preclinical evaluation of these combinations is essential. semanticscholar.org This involves testing in various in vitro (cell lines) and in vivo (animal models) systems to assess synergy, determine optimal scheduling, and understand the underlying biological mechanisms. nih.govdiscoveryontarget.com

Identification of Biomarkers for Preclinical Efficacy and Mechanism Validation

Biomarkers are measurable indicators that provide information about a biological state or response to a therapeutic intervention. crownbio.com The identification and validation of robust biomarkers for Epi-Lyt are critical for its preclinical and future clinical development.

Types of Biomarkers:

Pharmacodynamic (PD) Biomarkers: These markers demonstrate that the drug is engaging its target and eliciting a biological response. For Epi-Lyt, this could be a change in the expression of a specific gene or protein regulated by its target.

Efficacy Biomarkers: These markers correlate with the therapeutic effect of the drug. In preclinical models, this might include the inhibition of tumor growth or the reduction of a disease-specific pathological feature. nih.gov

Predictive Biomarkers: These markers can help identify which preclinical models (and eventually which patients) are most likely to respond to Epi-Lyt, enabling a more targeted approach.

The process of biomarker discovery involves analyzing samples from preclinical studies (e.g., tissue, blood) using techniques like genomics, proteomics, and metabolomics. Once candidate biomarkers are identified, they must be rigorously validated to ensure they are reliable and reproducible. nih.gov The validation of preclinical biomarkers is a key step in their potential translation for use in clinical trials. crownbio.comnih.gov

Conclusion and Future Perspectives in Metabolic Research and Drug Development

Synthesis of Current Preclinical and Mechanistic Understanding of Epi-Lyt

Phenylbutyrate derivatives, including sodium phenylbutyrate (NaPB) and glycerol (B35011) phenylbutyrate (GPB), have demonstrated multifaceted mechanisms of action in preclinical studies, extending beyond their primary use as ammonia (B1221849) scavengers in urea (B33335) cycle disorders (UCDs). A key mechanism involves their conversion in vivo to phenylacetate (B1230308), which conjugates with glutamine to form phenylacetylglutamine (B1677654), facilitating nitrogen excretion. mims.comwikipedia.orgwikipedia.orgnih.gov This alternative pathway for nitrogen disposal is crucial in managing hyperammonemia. mims.comwikipedia.orgguidetopharmacology.org

Beyond ammonia scavenging, phenylbutyrate derivatives function as chemical chaperones, assisting in the proper folding and trafficking of misfolded proteins. wikipedia.orguni.lusigmaaldrich.comfishersci.ca This chaperone activity is particularly relevant in diseases characterized by protein aggregation and endoplasmic reticulum stress, such as certain neurodegenerative disorders and cystic fibrosis. wikipedia.orgsigmaaldrich.comfishersci.ca Preclinical studies have shown that 4-phenylbutyric acid (4-PBA), the active form of sodium phenylbutyrate, can ameliorate endoplasmic reticulum stress and attenuate cell damage in models of neurodegenerative diseases. wikipedia.org

Furthermore, phenylbutyrate derivatives are recognized as inhibitors of histone deacetylases (HDACs), specifically Class I and Class II HDACs. wikipedia.orgwikipedia.orgnih.govsigmaaldrich.com By inhibiting HDACs, these compounds can influence gene expression through epigenetic modulation, leading to a more open chromatin structure and increased accessibility for transcription factors. wikipedia.orgnih.gov This epigenetic activity is thought to contribute to their therapeutic effects in various preclinical models, including those for neurodegenerative diseases and cancer. wikipedia.orgnih.govguidetopharmacology.org

Preclinical research has explored the effects of phenylbutyrate derivatives in various disease models. In models of Alzheimer's disease, sodium phenylbutyrate has been shown to ameliorate cognitive deficits, prevent neuronal loss, and increase the clearance of intraneuronal amyloid-beta. wikipedia.org Studies in models of amyotrophic lateral sclerosis (ALS) suggest potential neuroprotective effects, although findings on specific derivatives and their impact on disease progression can vary. nih.govsigmaaldrich.comwikipedia.org Preclinical data also indicate that 4-phenylbutyrate (B1260699) can increase protein function in models related to STXBP1 and SLC6A1 mutations, which are associated with developmental delay and epilepsy. uni.lu The compounds have also been investigated for their potential in liver disease and certain cancers in preclinical settings. nih.govguidetopharmacology.org

Identification of Key Research Gaps and Unanswered Questions in Epi-Lyt Biology

Despite the promising preclinical findings for phenylbutyrate derivatives, several research gaps and unanswered questions remain, particularly concerning their broader biological effects and optimal therapeutic application. One significant challenge is the high dosage often required to achieve therapeutic effects in some preclinical and clinical contexts, which can be a limiting factor. fishersci.ca

The full spectrum of biological targets and pathways influenced by phenylbutyrate derivatives is still being elucidated. While their roles as ammonia scavengers, chemical chaperones, and HDAC inhibitors are established, there may be other mechanisms contributing to their diverse effects. Further research is needed to comprehensively map these interactions and understand how they vary across different cell types and disease states.

There is a need for more detailed preclinical studies to fully understand the pharmacokinetics and pharmacodynamics of different phenylbutyrate derivatives in various disease models. This includes investigating optimal dosing strategies, routes of administration, and potential drug interactions when used in combination therapies.

Translational research faces the challenge of effectively bridging findings from preclinical models to human applications. As highlighted in the context of other drug development efforts, success in animal models does not always translate to clinical efficacy, and there is a need for improved strategies to enhance the translatability of preclinical findings for phenylbutyrate derivatives. fishersci.ca

Specific to potential novel applications, such as in neurodegenerative diseases or cancer, there is a lack of large-scale, definitive preclinical trials for some indications, and the precise mechanisms underlying observed benefits in certain models require further investigation. wikipedia.org Understanding the heterogeneity of disease pathologies and how phenylbutyrate derivatives might address specific subtypes or stages of disease is another area requiring more research.

Future Trajectories for Basic and Translational Research on Phenylbutyrate Derivatives

Future basic research on phenylbutyrate derivatives is likely to focus on a deeper understanding of their molecular mechanisms, particularly their epigenetic effects and interactions with protein folding pathways. Advanced techniques in genomics, proteomics, and metabolomics can help to identify novel targets and pathways influenced by these compounds, potentially revealing new therapeutic opportunities.

Translational research trajectories include the development of novel phenylbutyrate derivatives with improved pharmacokinetic profiles, enhanced efficacy, and reduced potential for adverse effects. Efforts are already underway to develop new formulations, such as taste-masked granules of sodium phenylbutyrate, to improve patient adherence, particularly in chronic conditions like UCDs. guidetopharmacology.org The development of prodrugs, such as glycerol phenylbutyrate, represents another approach to optimize delivery and therapeutic outcomes. mims.com

Investigating combination therapies involving phenylbutyrate derivatives and other therapeutic agents is a promising avenue. Preclinical studies exploring synergistic effects in areas like cancer or neurodegenerative diseases could lead to more effective treatment strategies.

Further preclinical studies in well-characterized animal models are needed to confirm the efficacy and explore the full therapeutic potential of phenylbutyrate derivatives in various indications. This includes refining disease models to better mimic human conditions and utilizing biomarkers to assess treatment response and mechanistic effects.

The potential for repurposing phenylbutyrate derivatives for new indications will continue to drive translational research. Identifying specific patient populations or disease subtypes that are most likely to benefit from these compounds based on their underlying molecular pathology is a key future direction.

Potential for Novel Therapeutic Applications Beyond Established Indications in Preclinical Contexts

Preclinical studies have provided compelling evidence for the potential of phenylbutyrate derivatives in a range of novel therapeutic applications beyond their established use in UCDs.

In the field of neurodegenerative diseases, preclinical models of Alzheimer's disease, ALS, Huntington's disease, and Parkinson's disease have shown promising results with phenylbutyrate derivatives, suggesting potential as treatments for protein misfolding disorders. wikipedia.orgnih.govsigmaaldrich.comfishersci.cawikipedia.org Their ability to act as chemical chaperones and modulate ER stress is particularly relevant in these conditions. wikipedia.orgsigmaaldrich.comfishersci.ca Preclinical data also support their investigation in certain forms of epilepsy. uni.lu

Phenylbutyrate derivatives have shown potential in preclinical models of certain cancers, where their HDAC inhibitory activity can influence cell cycle control, apoptosis, and gene expression related to tumor growth and progression. wikipedia.orgnih.govguidetopharmacology.org Their impact on glutamine metabolism in liver cancer models also highlights a potential therapeutic angle. guidetopharmacology.org

In liver disease, beyond their role in managing hyperammonemia in the context of UCDs and hepatic encephalopathy, preclinical studies are exploring their broader effects on liver nitrogen metabolism and potential in conditions like acute liver failure and cirrhosis. guidetopharmacology.org

The potential of phenylbutyrate derivatives in other areas, such as cystic fibrosis through their chaperone activity on misfolded CFTR protein, has also been explored in preclinical settings. wikipedia.org Emerging research also suggests potential in pulmonary fibrosis models, although this area requires further investigation.

These preclinical findings underscore the significant potential of phenylbutyrate derivatives as a versatile class of compounds with diverse therapeutic applications. Continued research is essential to translate these preclinical observations into effective treatments for a wider range of diseases.

Q & A

How can the PICOT framework be applied to formulate a research question on Epilyt's mechanism of action in neurological disorders?

Level: Basic Methodological Answer: The PICOT framework ensures specificity by addressing P opulation (e.g., adults with epilepsy), I ntervention (this compound administration), C omparison (placebo or standard treatment), O utcome (reduction in seizure frequency), and T imeframe (12-week trial). For example: "In adults with refractory epilepsy (P), how does this compound (I) compared to levetiracetam (C) affect seizure frequency (O) over a 12-week period (T)?" This structure clarifies variables, guides literature reviews, and aligns with experimental designs like randomized controlled trials (RCTs) .

What experimental design considerations are critical for ensuring reproducibility in this compound pharmacokinetic studies?

Level: Basic
Methodological Answer:
Key considerations include:

  • Standardized protocols : Detailed descriptions of dosage, administration routes, and sampling intervals.
  • Control groups : Use of placebo or comparator drugs to isolate this compound’s effects.
  • Data transparency : Raw datasets for plasma concentration-time profiles and metabolite analysis should be archived in supplementary materials .
    Example table for reproducibility:
ParameterThis compound Group (n=30)Control Group (n=30)
Cmax (ng/mL)450 ± 120N/A
Tmax (hours)2.5 ± 0.8N/A
Half-life (hours)12.3 ± 3.2N/A

How can researchers resolve contradictions in this compound’s efficacy data across preclinical and clinical studies?

Level: Advanced
Methodological Answer:
Contradictions may arise from interspecies variability or trial design differences. Strategies include:

  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., subgroup analyses for dosage-dependent effects).
  • Mechanistic studies : Use in vitro models to reconcile discrepancies in bioavailability or receptor binding .
  • Iterative validation : Replicate preclinical findings in human-derived cell lines or organoids before advancing to Phase II trials .

What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

Level: Advanced
Methodological Answer:

  • Non-linear regression : Fit dose-response curves using Hill or Emax models.
  • ANOVA with post-hoc tests : Compare toxicity endpoints (e.g., liver enzyme levels) across dosage groups.
  • Survival analysis : Kaplan-Meier plots for mortality rates in longitudinal studies .
    Example workflow:

Collect raw toxicity data (LD50, histopathology scores).

Normalize to control groups.

Apply model fitting and assess goodness-of-fit (R² > 0.9).

How should ethical considerations be integrated into this compound trials involving vulnerable populations (e.g., pediatric patients)?

Level: Advanced
Methodological Answer:

  • Informed consent : Develop age-appropriate assent forms and parental consent protocols.
  • Risk minimization : Implement Data Safety Monitoring Boards (DSMBs) for real-time adverse event tracking.
  • Equity checks : Ensure diverse recruitment to avoid underrepresentation .

What methodologies enhance the validity of this compound’s biomarker discovery in neurodegenerative diseases?

Level: Advanced
Methodological Answer:

  • Multi-omics integration : Combine proteomic, metabolomic, and transcriptomic data to identify candidate biomarkers (e.g., tau protein isoforms).
  • Machine learning : Train classifiers to distinguish this compound responders vs. non-responders using biomarker panels .
  • Blinded validation : Confirm findings in independent cohorts to reduce overfitting .

How can researchers optimize in vitro models to study this compound’s neuroprotective effects?

Level: Basic
Methodological Answer:

  • Cell line selection : Use human iPSC-derived neurons for disease relevance.
  • Endpoint assays : Measure synaptic density (via synaptophysin staining) and oxidative stress markers (e.g., ROS levels).
  • Dose calibration : Conduct pilot studies to determine EC50 values .

What strategies mitigate bias in retrospective analyses of this compound’s real-world effectiveness?

Level: Advanced
Methodological Answer:

  • Propensity score matching : Balance confounding variables (e.g., age, comorbidities) between treatment groups.
  • Sensitivity analyses : Test robustness by excluding outliers or adjusting for missing data .
  • Transparency : Pre-register hypotheses and analysis plans to avoid post hoc data dredging .

How do interdisciplinary approaches strengthen this compound’s therapeutic development pipeline?

Level: Advanced
Methodological Answer:

  • Computational modeling : Predict this compound’s blood-brain barrier permeability using molecular dynamics simulations.
  • Collaborative frameworks : Partner with bioengineers to design sustained-release formulations .
    Example workflow:

In silico screening → 2. In vitro validation → 3. In vivo efficacy testing.

What criteria define methodological rigor in this compound’s preclinical neurobehavioral studies?

Level: Basic
Methodological Answer:

  • Behavioral assays : Standardize tests (e.g., Morris water maze for cognitive effects).
  • Blinding : Ensure experimenters are unaware of treatment groups to reduce observer bias.
  • Power analysis : Calculate sample sizes to achieve 80% statistical power .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.